REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]([CH3:13])([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH2:17]([OH:20])[C:18]#[CH:19]>C(NC(C)C)(C)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[OH:20][CH2:17][CH2:18][CH2:19][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[O:5][C:6]([CH3:13])([CH3:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |^1:30,49|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
CuI
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Type
|
CUSTOM
|
Details
|
the reaction medium is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed in the course of the reaction
|
Type
|
FILTRATION
|
Details
|
is filtered on celite
|
Type
|
CUSTOM
|
Details
|
the reaction medium is dry
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on silica (petroleum ether:AcOEt 80:20)
|
Type
|
STIRRING
|
Details
|
This mixture is stirred for 24 h. at ambient temperature
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
After filtration on celite
|
Type
|
CUSTOM
|
Details
|
the reaction medium is dry
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |